molecular formula C9H16N2O2 B13357391 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one

Cat. No.: B13357391
M. Wt: 184.24 g/mol
InChI Key: FGDRLQZAHDWNFF-HTQZYQBOSA-N
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Description

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one is a heterocyclic compound that contains both a piperazine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one typically involves the reaction of a cyclopentane derivative with a piperazine derivative. One common method involves the use of ethylenediamine and α-carbonyl esters, which react to form the desired product. The reaction conditions often include a controlled temperature environment and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted piperazine derivatives .

Scientific Research Applications

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-Phenyl-(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]-phosphonic acid
  • 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Uniqueness

4-((1R,2R)-2-Hydroxycyclopentyl)piperazin-2-one is unique due to its specific stereochemistry and the presence of both a piperazine and a cyclopentane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13)/t7-,8-/m1/s1

InChI Key

FGDRLQZAHDWNFF-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCNC(=O)C2

Canonical SMILES

C1CC(C(C1)O)N2CCNC(=O)C2

Origin of Product

United States

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